1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
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Overview
Description
1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of aminopyrazoles with 1,2-diketones in the presence of acetic acid . Another approach involves the use of phosphorus oxychloride as a cyclizing agent . These reactions are generally carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can disrupt various signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.
Pyrazoloquinolines: Compounds with a fused quinoline ring, exhibiting distinct pharmacological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex heterocyclic system with unique biological activities.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its ability to interact with a diverse range of biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1260672-64-7 |
---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
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